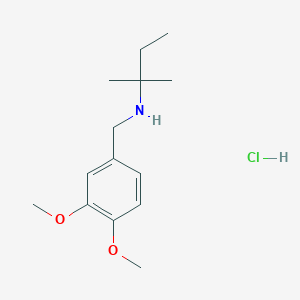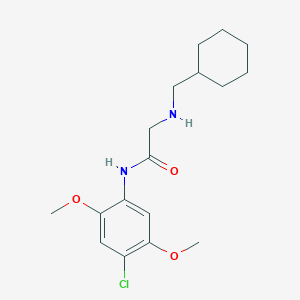
6,7-diethoxyquinoxaline
Overview
Description
6,7-diethoxyquinoxaline is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 218.105527694 g/mol and the complexity rating of the compound is 191. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Use in Animal Feed
6,7-diethoxyquinoxaline, known as Ethoxyquin (EQ), is primarily used as an antioxidant in animal feed to protect against lipid peroxidation. This application is crucial to maintain the quality of feed for animals like fish and poultry (Blaszczyk et al., 2013). Another study focused on the effects of dietary ethoxyquin on growth performance and body composition in fish, indicating that while EQ can affect growth rates, its optimal concentration is essential for beneficial outcomes (Wang et al., 2010).
Impact on Human Health
While EQ is not used directly in human food, it can indirectly affect human health through its presence in animal products. Studies have evaluated EQ's potential pro-oxidant activity and its ability to cause DNA damage and chromosome aberrations (Blaszczyk & Skolimowski, 2015). This highlights the need for ongoing research into the safety aspects of EQ in the food chain.
Inhibition of Hepatocarcinogenic Effects
Research has shown that EQ can inhibit the hepatocarcinogenic effects of certain carcinogens in animals, suggesting a protective role against liver cancer (Cabral & Neal, 1983). This property of EQ underscores its potential as a chemopreventive agent in certain contexts.
Effects on Cellular and Molecular Level
EQ has been studied for its effects at the cellular level, including its ability to induce DNA damage in human lymphocytes. Such studies are important for understanding the broader implications of EQ exposure in humans and animals (Blaszczyk, 2006).
Inhibition of Carcinogenic Substances
Further studies have examined the inhibitory effects of EQ on carcinogenic substances like aflatoxin B1 in rats, indicating its potential use in reducing the risk of carcinogenesis (Cabral & Neal, 1983).
Pharmaceutical Applications
In the realm of pharmaceuticals, compounds like 4-(3-bromoanilino)-6,7-dimethoxyquinazoline, closely related to this compound, have been investigated for their potential as tyrosine kinase inhibitors. This research points to the possible use of these compounds in targeting specific receptors, such as the epidermal growth factor receptor (EGFR), for therapeutic purposes (Bridges et al., 1996).
Studies on EQ Metabolism and Toxicity
Investigations into the metabolism and toxic effects of EQ have been conducted to understand its impact on liver function and biotransformation in animals, particularly in the context of fish farming and animal husbandry (Berdikova Bohne et al., 2006). These studies are essential to ensure the safety of animal products consumed by humans.
Research on EQ as a Food Preservative
Research into the use of EQ as a food preservative has also been conducted, with a focus on its cytotoxicity and apoptosis-inducing effects in human cells. This is part of ongoing efforts to find safe and effective preservatives for use in the food industry (Blaszczyk & Skolimowski, 2007).
Antidepressant-Like Effects
Additionally, derivatives of quinoxaline, such as N-n-butyl-3-ethoxyquinoxalin-2-carboxamide, have been explored for their antidepressant-like effects in rodent behavioral models, suggesting potential applications in mental health treatments (Bhatt et al., 2013).
Properties
IUPAC Name |
6,7-diethoxyquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-15-11-7-9-10(14-6-5-13-9)8-12(11)16-4-2/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBWUNZTSVLAOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=NC=CN=C2C=C1OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[4-(aminocarbonyl)-1-piperidinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4643597.png)
![N-ethyl-2-[2-(4-ethylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4643602.png)
![N-1,3-benzodioxol-5-yl-2-[(2-nitrophenyl)acetyl]hydrazinecarboxamide](/img/structure/B4643610.png)
![2-[(4-benzyl-1-piperazinyl)carbonyl]-5-chloro-1,3-dimethyl-1H-indole](/img/structure/B4643616.png)
![N-(4-acetylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4643620.png)
amino]benzoyl}amino)benzamide](/img/structure/B4643628.png)
![1-(4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B4643633.png)



![5-[4-(allyloxy)benzylidene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4643657.png)
![3-cyclopropyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4643672.png)
![methyl [5-(3-bromo-5-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4643682.png)
